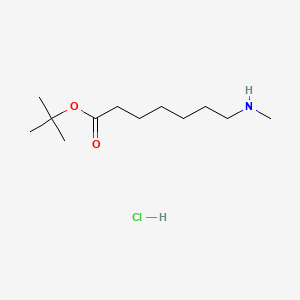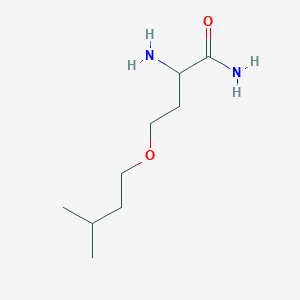
2-Amino-4-(isopentyloxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(isopentyloxy)butanamide is an organic compound with the molecular formula C9H20N2O2 It is a derivative of butanamide, featuring an amino group at the second position and an isopentyloxy group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(isopentyloxy)butanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-4-hydroxybutanamide with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of enzyme catalysis. For example, 2-amido butyronitrile can be converted to this compound using an enzyme in a buffer solution system . This method is advantageous due to its lower environmental impact and cost-effectiveness.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(isopentyloxy)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The isopentyloxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(isopentyloxy)butanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(isopentyloxy)butanamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-(methoxy)butanamide
- 2-Amino-4-(ethoxy)butanamide
- 2-Amino-4-(propoxy)butanamide
Uniqueness
2-Amino-4-(isopentyloxy)butanamide is unique due to the presence of the isopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H20N2O2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
2-amino-4-(3-methylbutoxy)butanamide |
InChI |
InChI=1S/C9H20N2O2/c1-7(2)3-5-13-6-4-8(10)9(11)12/h7-8H,3-6,10H2,1-2H3,(H2,11,12) |
InChI-Schlüssel |
BPJLSMLKKLSGPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOCCC(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


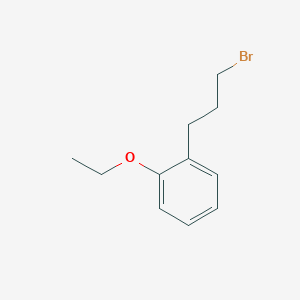
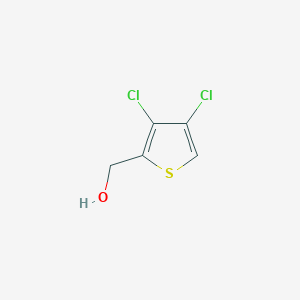
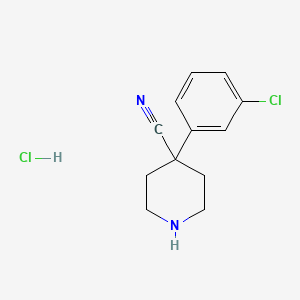
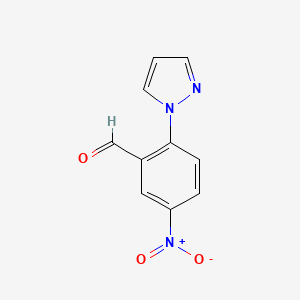
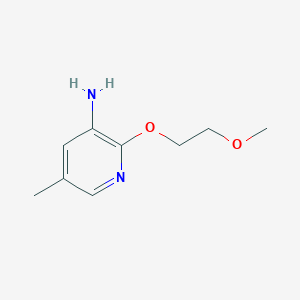
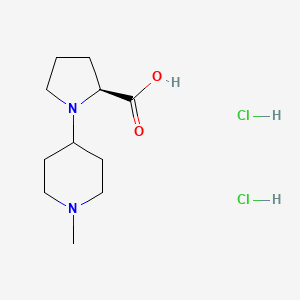

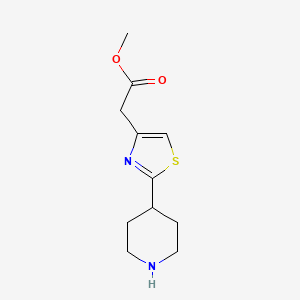
![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)
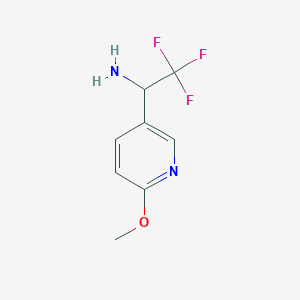
![[1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)
